molecular formula C20H20F2N2O2S B11091318 1-[4-(difluoromethoxy)phenyl]-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone

1-[4-(difluoromethoxy)phenyl]-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone

Cat. No.: B11091318
M. Wt: 390.4 g/mol
InChI Key: NIAPZFXDWRJNQW-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone is a complex organic compound that features a unique combination of functional groups, including a difluoromethoxyphenyl group and a dihydrothiazinyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group may enhance its binding affinity, while the dihydrothiazinyl group can modulate its activity. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[4-(difluoromethoxy)phenyl]-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C20H20F2N2O2S

Molecular Weight

390.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2-methylanilino]ethanone

InChI

InChI=1S/C20H20F2N2O2S/c1-14-5-2-3-6-17(14)24(20-23-11-4-12-27-20)13-18(25)15-7-9-16(10-8-15)26-19(21)22/h2-3,5-10,19H,4,11-13H2,1H3

InChI Key

NIAPZFXDWRJNQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)C2=CC=C(C=C2)OC(F)F)C3=NCCCS3

Origin of Product

United States

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